molecular formula C12H24BNO2 B3037793 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane CAS No. 608534-40-3

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane

Cat. No. B3037793
CAS RN: 608534-40-3
M. Wt: 225.14 g/mol
InChI Key: DDUALPSMSSZXNB-GHXNOFRVSA-N
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Description

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, also known as 2-OCT-4-EN-4-YL, is a boron-containing heterocycle that has been used in a variety of scientific research applications. It is a member of the dioxazaborocane family, which consists of a six-membered ring containing one nitrogen atom and two oxygen atoms. This compound has been used in a wide range of experiments due to its unique properties, such as its ability to form stable complexes with metals and its low toxicity. In

Scientific Research Applications

Chiral Vinyldioxazaborocanes

Research on chiral vinyldioxazaborocanes, including 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, has reported the structures of these compounds, highlighting their potential use in asymmetric reactions. These studies have noted that the N-B donor-acceptor bond in these compounds is longer than in previously reported analogous compounds (Olmstead et al., 2006).

Synthesis and Structures

Another study focused on synthesizing new 1,3,6,2-dioxazaborocanes with various substituents. This research has contributed to the understanding of the synthesis and structural properties of these compounds, which are important for their applications in various scientific fields (Lermontova et al., 2008).

Tribological Performance

Dioxazaborocanes, including the 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane derivative, have been studied for their tribological performance as lubricant additives. These studies have shown that these compounds can form protective films at rubbed surfaces, indicating their potential use in industrial applications (Yan et al., 2014).

Chemical Transformations

Dioxazaborocanes have also been directly involved in various chemical transformations. Recent studies have shown that these compounds can be equivalent or superior to their acid counterparts in these transformations, expanding their utility in the field of organic chemistry (Bonin et al., 2011).

Neuroprotective Activity

Research on derivatives of dioxazaborocanes, such as 2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane, has explored their neuroprotective properties. These studies have contributed to the understanding of the neurotropic, neuroprotective, and antioxidant actions of these compounds (Kravchenko et al., 2012).

Fluorescent Detection

A study experimented with a dioxazaborocane derivative as a fluorescent material for the detection of hydrogen peroxide and peroxide-based explosives. This highlights the potential application of these compounds in security and safety fields (Frenois et al., 2016).

properties

IUPAC Name

2-[(E)-oct-4-en-4-yl]-1,3,6,2-dioxazaborocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2/c1-3-5-7-12(6-4-2)13-15-10-8-14-9-11-16-13/h7,14H,3-6,8-11H2,1-2H3/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUALPSMSSZXNB-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C(=CCCC)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCNCCO1)/C(=C\CCC)/CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
2-(Oct-4-en-4-yl)-1,3,6,2-dioxazaborocane

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